molecular formula C12H16O B8327624 2-Benzyloxy-2-methyl-3-butene

2-Benzyloxy-2-methyl-3-butene

Cat. No.: B8327624
M. Wt: 176.25 g/mol
InChI Key: GGFKKRIPHPMLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-2-methyl-3-butene is an enol ether derivative characterized by a benzyloxy (-OBn) group at the C2 position and a methyl substituent on the same carbon. Its structure (C₁₂H₁₄O) includes a conjugated double bond (C3–C4), rendering it reactive toward electrophilic and acid-catalyzed cyclization reactions. This compound is typically synthesized via Williamson etherification or nucleophilic substitution of 2-hydroxy-2-methyl-3-butene with benzyl bromide under basic conditions. Its primary utility lies in organic synthesis as a precursor for heterocyclic frameworks, leveraging the benzyloxy group’s stability under acidic conditions and ease of removal via hydrogenolysis .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent-Driven Reactivity and Stability

The benzyloxy group in 2-Benzyloxy-2-methyl-3-butene distinguishes it from similar enol ethers:

Compound Substituent at C2 Key Properties Stability Under Acidic Conditions
This compound Benzyloxy (-OBn) Lipophilic, bulky; stabilizes intermediates via resonance. High (resists hydrolysis)
2-Methoxy-2-methyl-3-butene Methoxy (-OMe) Electron-donating; smaller steric profile. Moderate (prone to acid cleavage)
2-(TBS-oxy)-2-methyl-3-butene TBS-oxy (-OTBS) Silicon-protected; inert to acids but cleaved by fluoride ions. Very high
2-Hydroxy-2-methyl-3-butene Hydroxyl (-OH) Highly reactive but prone to tautomerization and oxidation. Low

The benzyloxy group’s bulkiness reduces side reactions (e.g., polymerization) during cyclization compared to methoxy or hydroxyl analogs. Its stability under polyphosphoric acid (PPA) conditions, as seen in analogous heterocyclization protocols , makes it preferable for synthesizing oxygen-containing heterocycles like furans or oxazoles.

Cyclization Pathways and Product Diversity

When subjected to PPA-mediated cyclization (130–140°C), this compound may form oxazole derivatives, contrasting with nitrogen-containing analogs (e.g., methyl 3-arylamino-2-benzoylaminobut-2-enoate in ), which yield imidazoles or oxazoloquinolines.

Starting Material Key Functional Groups Cyclization Product (PPA, 130–140°C) Yield Range (Typical)
This compound Benzyloxy, alkene 2-Methyloxazole derivatives 50–70%*
Methyl 3-arylamino-2-benzoylaminobut-2-enoate Amino, benzoylamino Oxazoloquinolines/Imidazoles 60–85%

*Hypothetical yield based on analogous enol ether cyclizations.

The absence of amino groups in this compound directs cyclization toward oxygen heterocycles, whereas nitrogen substituents (as in ) favor N-heterocycles. This highlights the critical role of substituent electronics in product selectivity.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-methylbut-3-en-2-yloxymethylbenzene

InChI

InChI=1S/C12H16O/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3

InChI Key

GGFKKRIPHPMLHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 18.6 g of 60% sodium hydride oil dispersion (0.46 mol) in 50 mL of dry tetrahydrofuran at 0° C. was added 40 g (0.46 mol) of 2-methyl-3-buten-2-ol over 30 minutes. The resulting mixture was warmed to room temperature and stirred for 3 hours, then heated at reflux for an additional 30 minutes. The mixture was cooled to 0° C., treated with 80 g (0.46 mol) of benzyl bromide, then heated at reflux for 5 hours. The reaction mixture was cooled, filtered and concentrated under vacuum. The residue was purified by distillation under reduced pressure to give 42 g (0.24 mol,52%) of product, b.p. 88°-89° C. (2 mm). 1H NMR (200 MHz,CDCl3): 1.38 (s,6H), 4.39 (s,2H), 5.20 (m,2H), 5.95 (m,1H), 7.2-7.4 (m,5H).
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Yield
52%

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